molecular formula C13H21ClN2O3S B13219751 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride CAS No. 1193390-22-5

4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride

Cat. No.: B13219751
CAS No.: 1193390-22-5
M. Wt: 320.84 g/mol
InChI Key: WZXVBHJCWQPYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C13H21ClN2O3S. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-acetylbenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-4-acetylbenzene-1-sulfonamide
  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
  • Sulfanilamide

Uniqueness

4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

1193390-22-5

Molecular Formula

C13H21ClN2O3S

Molecular Weight

320.84 g/mol

IUPAC Name

4-acetyl-N-[3-(dimethylamino)propyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C13H20N2O3S.ClH/c1-11(16)12-5-7-13(8-6-12)19(17,18)14-9-4-10-15(2)3;/h5-8,14H,4,9-10H2,1-3H3;1H

InChI Key

WZXVBHJCWQPYGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.